{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-tert-butylbenzenesulfonyl chloride and cyclohexylmethylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 4-tert-butylbenzenesulfonyl chloride is added dropwise to a solution of cyclohexylmethylamine in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinyl or thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor used in the synthesis of {[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine.
4-tert-Butylphenylthiol: A related compound with a thiol group instead of a sulfonyl group.
4-tert-Butylphenol: A phenolic derivative with similar structural features.
Uniqueness
This compound is unique due to its combination of a sulfonyl group and a cyclohexylmethylamine moiety, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H27NO2S |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
4-tert-butyl-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO2S/c1-17(2,3)14-10-12-16(13-11-14)21(19,20)18(4)15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3 |
InChI Key |
RDXOADRXFYLSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.